molecular formula C11H12N2O3 B13690219 Ethyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate

Ethyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate

Katalognummer: B13690219
Molekulargewicht: 220.22 g/mol
InChI-Schlüssel: ZGOVBKHKOSAFHJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Ethyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate is a high-purity chemical building block belonging to the imidazopyridine class of fused bicyclic heterocycles, which are of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile precursor for the synthesis of more complex molecules, particularly through amide coupling reactions at the C-3 carboxylate group or further functionalization of the methoxy-substituted aromatic system . The imidazo[1,5-a]pyridine core is a privileged scaffold in pharmacology, and its derivatives are extensively investigated for their potential to target infectious diseases . Research on closely related imidazopyridine carboxamides has highlighted their potent activity against Mycobacterium tuberculosis , including drug-resistant strains, by inhibiting the cytochrome bc1 - aa3 supercomplex (CIII 2 CIV 2 ) of the mycobacterial electron transport chain, thereby disrupting cellular respiration and ATP production . The specific methoxy substitution at the 7-position is a strategic modification that can influence the compound's electronic properties, lipophilicity, and overall binding affinity to biological targets, allowing researchers to explore structure-activity relationships and optimize pharmacokinetic parameters . This product is intended for use in laboratory research only. It is not intended for diagnostic or therapeutic use in humans or animals.

Eigenschaften

Molekularformel

C11H12N2O3

Molekulargewicht

220.22 g/mol

IUPAC-Name

ethyl 7-methoxyimidazo[1,5-a]pyridine-3-carboxylate

InChI

InChI=1S/C11H12N2O3/c1-3-16-11(14)10-12-7-8-6-9(15-2)4-5-13(8)10/h4-7H,3H2,1-2H3

InChI-Schlüssel

ZGOVBKHKOSAFHJ-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=NC=C2N1C=CC(=C2)OC

Herkunft des Produkts

United States
Foundational & Exploratory

Comprehensive Technical Guide on Ethyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,5-a]pyridine scaffold is a privileged bicyclic heterocycle that bridges the gap between medicinal chemistry and advanced materials science. Ethyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate (CAS: 2120834-14-0) represents a highly functionalized derivative within this family[1]. Characterized by an electron-donating methoxy group at the 7-position and an electron-withdrawing ethyl carboxylate group at the 3-position, this molecule exhibits a pronounced "push-pull" electronic dipole.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical identification. We will dissect the mechanistic rationale behind its structural properties, explore field-proven synthetic methodologies, and evaluate its utility in drug discovery and photoluminescent applications.

Chemical Structure & Molecular Properties

The core architecture of imidazo[1,5-a]pyridine consists of a five-membered imidazole ring fused with a six-membered pyridine ring, sharing a bridgehead nitrogen[2]. This extended π -conjugated framework allows for significant electronic delocalization, which is highly sensitive to substituent effects[3].

In Ethyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate, the substituents dictate both its reactivity and its interaction with biological targets:

  • 7-Methoxy Group (EDG): Increases electron density on the pyridine ring via resonance, enhancing the nucleophilicity of the system and shifting its absorption/emission spectra (bathochromic shift)[3].

  • 3-Ethyl Carboxylate (EWG): Withdraws electron density from the imidazole ring, stabilizing the molecule against oxidative degradation and providing a critical hydrogen-bond acceptor site for protein-ligand interactions.

Table 1: Chemical Identification & Physical Properties
PropertyValue
Chemical Name Ethyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate
CAS Number 2120834-14-0[1]
Molecular Formula C₁₁H₁₂N₂O₃[1]
Molecular Weight 220.22 g/mol [1]
Canonical SMILES O=C(OCC)C1=NC=C2C=CC(OC)=CN21[4]
Structural Class Fused Bicyclic N-Heterocycle
Solubility Profile Soluble in DMSO, DMF, Dichloromethane, and Ethanol; poorly soluble in water.

Mechanistic Pathways & Biological Relevance

Imidazo[1,5-a]pyridines are not merely structural curiosities; they are active pharmacophores. Derivatives of this scaffold have been heavily investigated as hypoxia-inducible factor-1 (HIF-1 α ) inhibitors, 5-hydroxytryptamine (5-HT4) antagonists, and type 2 cannabinoid receptor (CB2R) agonists[2].

The specific "push-pull" electronic nature of Ethyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate makes it an ideal precursor or lead compound. The electronic dipole facilitates strong non-covalent interactions (such as π

π stacking and dipole-dipole interactions) within the hydrophobic pockets of target enzymes[3]. Furthermore, the nitrogen atoms within the imidazole ring act as excellent chelating sites for transition metals, enabling the synthesis of highly efficient zinc or copper-based luminophores for OLEDs and bioimaging sensors[3].

ElectronicEffects Core Imidazo[1,5-a]pyridine Core (Privileged Scaffold) EDG 7-Methoxy Group (Electron Donating) Core->EDG EWG 3-Ethyl Carboxylate (Electron Withdrawing) Core->EWG PushPull Push-Pull Electronic Dipole (Enhanced Delocalization) EDG->PushPull EWG->PushPull Bio Pharmacological Affinity (e.g., HIF-1α, 5-HT4) PushPull->Bio Mat Photophysical Properties (Fluorescence, OLEDs) PushPull->Mat

Electronic push-pull effects of substituents on the imidazo[1,5-a]pyridine core and their applications.

Synthesis Methodologies

Historically, imidazo[1,5-a]pyridines were synthesized via Vilsmeier-type cyclizations[3]. However, modern synthetic routes prioritize higher yields and functional group tolerance. The most robust method for synthesizing 3-carboxylate derivatives is the cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated carbonyl compounds[5].

Recent advancements also include transition-metal-free sp3 C–H amination using molecular iodine ( I2​ ) and oxidative transannulation[6][7]. For Ethyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate, a two-step cyclocondensation utilizing Phosphorus Oxychloride ( POCl3​ ) as a dehydrating agent provides the most scalable and reliable route.

Experimental Protocol: Step-by-Step Synthesis

Objective: Synthesize Ethyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate via the condensation of (4-methoxypyridin-2-yl)methanamine with ethyl oxalyl chloride, followed by acid-mediated cyclization.

Causality & Rationale:

  • Why Ethyl Oxalyl Chloride? It provides both the necessary carbon for the imidazole ring closure and the pre-installed ethyl carboxylate group at the 3-position.

  • Why POCl3​ ? It acts as a dual-purpose reagent: it activates the amide carbonyl oxygen by converting it into a better leaving group (a phosphorodichloridate intermediate) and serves as a dehydrating solvent to drive the intramolecular nucleophilic attack by the pyridine nitrogen.

Step 1: Amide Formation
  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 1.0 equivalent of (4-methoxypyridin-2-yl)methanamine in anhydrous Dichloromethane (DCM).

  • Base Addition: Add 2.0 equivalents of Triethylamine (TEA) to act as an acid scavenger. Cool the mixture to 0 °C using an ice bath.

  • Electrophile Addition: Dropwise, add 1.1 equivalents of ethyl oxalyl chloride. The dropwise addition controls the exothermic nature of the reaction and prevents side-product formation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Validation: Monitor via TLC (Hexanes:Ethyl Acetate 1:1). The disappearance of the primary amine spot confirms the formation of the intermediate amide.

Step 2: Cyclocondensation
  • Solvent Removal: Concentrate the crude amide intermediate in vacuo.

  • Cyclization: Resuspend the crude residue in neat POCl3​ (approx. 5-10 volumes). Heat the mixture to 90 °C under reflux for 4-6 hours.

  • Quenching (Critical Safety Step): Cool the reaction to room temperature. Carefully and slowly pour the mixture over crushed ice to quench excess POCl3​ . Neutralize the aqueous layer with saturated aqueous NaHCO3​ until pH ~8 is reached.

  • Extraction: Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate.

Step 3: Self-Validating Characterization
  • Purification: Purify the crude product via silica gel column chromatography.

  • LC-MS: Confirm the exact mass. The expected [M+H]+ peak should be observed at m/z 221.2.

  • 1H-NMR: Validate the structure by confirming the disappearance of the primary amine protons and the emergence of the characteristic ethyl ester signals (a quartet near 4.4 ppm and a triplet near 1.4 ppm), alongside the downfield aromatic protons of the imidazo[1,5-a]pyridine core.

SynthesisWorkflow A Precursor: (4-Methoxypyridin-2-yl)methanamine C Intermediate: Amide Formation A->C B Electrophile: Ethyl Oxalyl Chloride B->C D Cyclocondensation (POCl3 or PPA, Heat) C->D -HCl E Target Compound: Ethyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate D->E -H2O

Workflow for the synthesis of Ethyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate via cyclocondensation.

Conclusion

Ethyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate is a highly versatile building block. By understanding the causality behind its electronic distribution—specifically the push-pull dynamics established by the 7-methoxy and 3-carboxylate groups—researchers can logically predict its behavior in both biological assays and photophysical environments. The established cyclocondensation protocols provide a robust, self-validating system to synthesize this compound with high fidelity, accelerating downstream applications in drug discovery and materials engineering.

References

  • Organic & Biomolecular Chemistry. "Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles". RSC Publishing. Available at:[Link]

  • Beilstein Journal of Organic Chemistry. "Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes". Beilstein Journals. Available at:[Link]

  • National Institutes of Health (PMC). "Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications". NIH.gov. Available at:[Link]

Sources

The Privileged Pharmacophore: In Vitro Mechanisms of Action and Derivatization Protocols for Ethyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: Ethyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate (E7MIPC) | CAS: 2120834-14-0

Executive Summary

In modern drug discovery, certain molecular architectures are designated as "privileged scaffolds" due to their innate ability to interact with diverse biological targets. Ethyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate (E7MIPC) [1] is a premier example of such a scaffold. Rather than acting as a terminal therapeutic agent, E7MIPC is a highly reactive, biologically oriented building block[2]. Through targeted structural functionalization—specifically the hydrolysis and subsequent amidation of its 3-carboxylate ester—this compound is transformed into potent in vitro modulators of critical oncological and neurological targets, including Glycogen Synthase Kinase-3β (GSK-3β), the p97 (VCP) ATPase complex, and 5-HT4 receptors[3][4][5].

This technical guide synthesizes the structural causality behind E7MIPC's target engagement and provides self-validating in vitro protocols for evaluating its derivatives.

Structural Causality: The Molecular Recognition Framework

The in vitro efficacy of E7MIPC-derived inhibitors is not coincidental; it is governed by precise molecular geometry and electronic distribution. Understanding why this scaffold is chosen is critical for rational drug design:

  • The Imidazo[1,5-a]pyridine Core: This bicyclic, nitrogen-rich heteroaromatic system structurally mimics the purine ring of endogenous ATP. This allows the core to deeply penetrate the orthosteric ATP-binding pockets of kinases and ATPases. Its rigid, planar surface is optimized for π−π stacking interactions with aromatic amino acid residues (e.g., Tyrosine, Phenylalanine) within target active sites[6].

  • The 7-Methoxy Substituent: The methoxy group acts as a strong electron-donating moiety, increasing the electron density of the aromatic system to enhance π -stacking capabilities. Furthermore, the oxygen atom serves as a critical hydrogen bond acceptor, anchoring the molecule to hinge-region backbone amides[6].

  • The 3-Carboxylate Ethyl Ester: In its native esterified form, E7MIPC is largely inactive against kinase targets due to steric bulk and the absence of a hydrogen bond donor. However, it serves as an ideal synthetic handle. Hydrolysis to the carboxylic acid followed by coupling with primary or secondary amines generates imidazo[1,5-a]pyridine-3-carboxamides. This carboxamide motif acts as the primary "warhead," providing the essential hydrogen bond donor/acceptor pair required for competitive ATP displacement[3].

Scaffold E7MIPC Ethyl 7-Methoxyimidazo [1,5-a]pyridine-3-carboxylate Hydrolysis Ester Hydrolysis (LiOH/NaOH) E7MIPC->Hydrolysis Activation Amidation Amidation / Coupling (Amines) Hydrolysis->Amidation Diversification GSK3B GSK-3β Inhibitors Amidation->GSK3B Target 1 p97 p97 (VCP) Inhibitors Amidation->p97 Target 2 HT4 5-HT4 Agonists Amidation->HT4 Target 3

Caption: Workflow of E7MIPC derivatization into target-specific modulators.

Primary In Vitro Mechanisms of Action

Once derivatized, the E7MIPC scaffold engages in highly specific in vitro mechanisms of action depending on the functional groups attached to the 3-position.

GSK-3β Inhibition (Neurodegeneration & Mood Disorders)

Glycogen synthase kinase-3 beta (GSK-3β) is a constitutively active serine/threonine kinase implicated in Alzheimer's disease pathology and mood disorders. E7MIPC-derived carboxamides act as potent, ATP-competitive inhibitors of GSK-3β[3]. By binding the hinge region (forming critical hydrogen bonds with Val135 and Asp133), these compounds halt the phosphorylation of downstream substrates like β -catenin and Tau protein. This prevents their proteasomal degradation, stabilizing cellular architecture and promoting cell survival[3].

Pathway Inhibitor E7MIPC-Derived Carboxamide GSK3B GSK-3β (Active) Inhibitor->GSK3B ATP-competitive inhibition Survival Cell Survival / Proliferation Inhibitor->Survival Restores (via GSK3B block) BetaCatenin β-Catenin (Phosphorylated) GSK3B->BetaCatenin Phosphorylates GSK3B->Survival Inhibits (when active) Degradation Proteasomal Degradation BetaCatenin->Degradation Targets for

Caption: Mechanism of GSK-3β inhibition by E7MIPC derivatives and downstream effects.

p97 (VCP) ATPase Inhibition (Proteostasis & Oncology)

Valosin-containing protein (p97/VCP) is a hexameric AAA+ ATPase essential for the extraction of ubiquitinated proteins from the endoplasmic reticulum. Fused pyrimidines and amidines derived from E7MIPC bind directly to the D2 ATPase domain of p97[4]. This orthosteric blockade prevents ATP hydrolysis, trapping p97 in an inactive conformation. Consequently, the ubiquitin-proteasome system (UPS) is choked, leading to the lethal accumulation of polyubiquitinated proteins in cancer cell lines[4].

5-HT4 Receptor Partial Agonism

Beyond kinases and ATPases, the imidazo[1,5-a]pyridine core is utilized to synthesize 5-HT4 receptor partial agonists[5]. These derivatives modulate serotonergic signaling pathways, promoting the release of acetylcholine in the cortex—a mechanism actively pursued for cognitive enhancement in neurodegenerative disease models[5].

Quantitative Data Summaries

The following table summarizes the Structure-Activity Relationship (SAR) logic and typical in vitro quantitative metrics for E7MIPC derivatives across different targets.

Biological TargetScaffold Modification (from E7MIPC)Primary Binding InteractionIn Vitro Assay TypeTypical IC₅₀ / EC₅₀ Range
GSK-3β 3-Carboxamide (e.g., piperidinyl-methanamine)H-bond with Val135 (Hinge region)ADP-Glo Kinase Assay10 nM – 150 nM
p97 (VCP) 3-Carboxamidine / Fused PyrimidineD2 Domain ATP-pocket insertionMalachite Green ATPase Assay50 nM – 500 nM
5-HT4 Receptor 3-Carboxamide (bulky N-substitutions)GPCR Orthosteric SitecAMP Accumulation AssayEC₅₀: < 100 nM (Partial Agonist)

Self-Validating Experimental Protocols

To ensure scientific integrity, in vitro evaluations of E7MIPC derivatives must employ self-validating systems. The protocols below integrate causality (why the method is chosen) with rigorous quality control checks.

Protocol 1: Self-Validating High-Throughput GSK-3β Kinase Assay

Causality: ATP-competitive inhibitors require precise control of ATP concentrations (typically set at the Km​ of the kinase) to accurately determine IC50​ . The ADP-Glo™ assay is utilized because it measures ADP formation directly, providing a universal, non-radioactive luminescent readout that is highly resistant to compound auto-fluorescence.

Step-by-Step Methodology:

  • Compound Preparation: Hydrolyze E7MIPC and couple with the target amine. Validate the final derivative via LC-MS (Purity must be >95%). Prepare a 10-point, 3-fold serial dilution in 100% DMSO.

  • Enzyme Reaction: In a 384-well plate, combine 10 nM recombinant human GSK-3β, 10 µM ATP (at Km​ ), and 0.2 µg/µL GSM peptide substrate in assay buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Add 100 nL of the compound.

  • Incubation: Incubate at room temperature for 60 minutes to allow steady-state ADP generation.

  • Signal Generation: Add ADP-Glo™ Reagent to deplete unconsumed ATP (40 min incubation). Add Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 min incubation).

  • Self-Validation Check (Z'-Factor): Calculate the Z'-factor using positive controls (Staurosporine, 1 µM) and negative controls (DMSO vehicle). Rule: The assay plate is only valid if Z′≥0.6 .

  • Orthogonal Validation: Hit compounds ( IC50​<50 nM) must be orthogonally validated via Western Blotting to confirm the reduction of phosphorylated β -catenin in SH-SY5Y neuroblastoma cells.

Workflow Prep Prep Primary Primary Screen (ADP-Glo Assay) Prep->Primary ZFactor Quality Control (Z' > 0.6?) Primary->ZFactor Orthogonal Orthogonal Assay (Western Blot) ZFactor->Orthogonal Yes Reject Reject/Retest ZFactor->Reject No

Caption: Self-validating high-throughput screening workflow for hit confirmation.

Protocol 2: p97 ATPase Activity Assay

Causality: Because p97 is a hexameric ATPase, measuring inorganic phosphate (Pi) release via the Malachite Green assay provides a direct, colorimetric quantification of D2 domain inhibition.

Step-by-Step Methodology:

  • Reaction Setup: Incubate 20 nM wild-type p97 hexamer with varying concentrations of the E7MIPC-derived inhibitor in assay buffer (50 mM HEPES pH 7.4, 5 mM MgCl₂, 1 mM DTT) for 15 minutes.

  • Initiation: Initiate the reaction by adding 100 µM ATP. Incubate for 30 minutes at 37°C.

  • Detection: Add Malachite Green reagent. The reagent forms a complex with free orthophosphate, shifting absorbance to 620 nm.

  • Self-Validation Check (Counter-Screening): To confirm that the compound is a specific p97 inhibitor and not a promiscuous ATPase binder or assay aggregator, it must be counter-screened against a non-related ATPase (e.g., Na⁺/K⁺-ATPase). A selectivity fold-change of >100x is required for progression.

References

  • ChemicalBook. Ethyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate (CAS: 2120834-14-0) Properties and Inventory.

  • Golla, U., et al. (2020). Mg3N2-assisted one-pot synthesis of 1,3-disubstituted imidazo[1,5-a]pyridine. RSC Advances.

  • Miele, M., et al. (2020). Discovery of Novel Imidazopyridine GSK-3β Inhibitors Supported by Computational Approaches. Molecules.

  • Cleave Biosciences, Inc. (2015). FUSED PYRIMIDINES AS INHIBITORS OF P97 COMPLEX. European Patent Office (EP3097092B1).

  • Konda, V., et al. (2018). Synthesis, Structure–Activity Relationships, and Preclinical Evaluation of Heteroaromatic Amides and 1,3,4-Oxadiazole Derivatives as 5-HT4 Receptor Partial Agonists. Journal of Medicinal Chemistry (ACS).

Sources

Ethyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate: Advanced Receptor Binding Affinity Assays

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical whitepaper on the pharmacological evaluation of Ethyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate, designed for senior researchers and drug development professionals.

Executive Overview & Pharmacological Rationale

The imidazo[1,5-a]pyridine-3-carboxylate scaffold is a highly privileged structure in medicinal chemistry. It is most notably leveraged in the design of potent 5-Hydroxytryptamine 4 (5-HT4) receptor partial agonists, which are actively investigated for the treatment of cognitive disorders such as Alzheimer's disease[1].

The specific derivative, Ethyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate (E7MIPC) , introduces a methoxy substitution at the 7-position. This modification alters the electronic distribution and steric bulk of the core ring system, theoretically enhancing its binding affinity and selectivity profile within the orthosteric pocket of the target receptor. To rigorously evaluate the pharmacological profile of E7MIPC, researchers must move beyond simple functional cellular assays and establish a precise thermodynamic and kinetic binding profile.

This guide details a dual-assay methodology: a Competitive Radioligand Binding Assay to determine equilibrium thermodynamics ( Ki​ , IC50​ ), and Surface Plasmon Resonance (SPR) to resolve real-time binding kinetics ( kon​ , koff​ ).

Mechanistic Framework: Thermodynamics vs. Kinetics

While equilibrium affinity ( Ki​ ) indicates the concentration required to occupy 50% of the receptors at a steady state, it fundamentally fails to describe the temporal dynamics of the drug-receptor interaction. In modern neuropharmacology, the residence time ( τ=1/koff​ ) is often a superior predictor of in vivo efficacy and target engagement duration than affinity alone.

By employing both radioligand displacement and SPR, we create a self-validating data package. The SPR-derived equilibrium dissociation constant ( KD​=koff​/kon​ ) can be directly cross-referenced against the radioligand-derived Ki​ , ensuring that the kinetic model mathematically supports the thermodynamic observations[2].

Workflow cluster_0 Radioligand Binding Assay cluster_1 Surface Plasmon Resonance (SPR) Start E7MIPC Compound Synthesis & QC RL_Membrane Membrane Prep (5-HT4 Expressing CHO) Start->RL_Membrane SPR_Immob Receptor Immobilization (Anti-His Capture on CM5) Start->SPR_Immob RL_Incubate Incubation with [3H]GR113808 + Ligand RL_Membrane->RL_Incubate RL_Filter Rapid Filtration & Scintillation Counting RL_Incubate->RL_Filter Data Data Synthesis (Kd, Ki, Kon, Koff) RL_Filter->Data SPR_Inject Analyte Injection (E7MIPC Titration) SPR_Immob->SPR_Inject SPR_Detect Real-Time Detection (Association/Dissociation) SPR_Inject->SPR_Detect SPR_Detect->Data

Caption: Workflow comparing equilibrium radioligand binding and real-time SPR kinetics for E7MIPC.

Protocol I: Competitive Radioligand Binding Assay

Causality & Assay Design

This assay utilizes[3H]GR113808, a highly selective 5-HT4 receptor antagonist. We use a competitive displacement format because directly radiolabeling a novel small molecule like E7MIPC is cost-prohibitive and structurally risky (tritium exchange could alter the methoxy group's stability). By measuring the displacement of [3H]GR113808, we can calculate the affinity of the unlabeled E7MIPC.

Self-Validating Controls:

  • Total Binding (TB): Radioligand + Vehicle (1% DMSO).

  • Non-Specific Binding (NSB): Radioligand + 10 µM RS39604 (a structurally distinct 5-HT4 antagonist).

  • Positive Control: Unlabeled Serotonin (5-HT).

Step-by-Step Methodology
  • Membrane Preparation: Homogenize CHO cells stably expressing the human 5-HT4 receptor in ice-cold assay buffer (50 mM HEPES, 1 mM EDTA, 5 mM MgCl2, pH 7.4). Centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet to a final protein concentration of 2 mg/mL.

  • Filter Pre-treatment: Pre-soak GF/B glass fiber filters in 0.1% Polyethylenimine (PEI) for 1 hour.

    • Expert Insight: Glass fiber filters possess a net negative charge. Radioligands often contain basic amines that become positively charged at physiological pH, leading to massive non-specific binding to the filter itself. PEI, a highly cationic polymer, coats the filter and repels the radioligand, drastically improving the signal-to-noise ratio.

  • Incubation: In a 96-well plate, combine 50 µL of[3H]GR113808 (final concentration 0.2 nM), 50 µL of E7MIPC (serial dilutions from 10−11 to 10−5 M in 1% DMSO), and 100 µL of membrane suspension.

  • Equilibration: Incubate the plate at 25°C for 60 minutes to ensure the system reaches thermodynamic equilibrium.

  • Harvesting & Detection: Terminate the reaction by rapid vacuum filtration through the PEI-soaked GF/B filters using a cell harvester. Wash filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Quantification: Add scintillation cocktail to the filters and quantify retained radioactivity (Disintegrations Per Minute, DPM) using a liquid scintillation counter.

Calculate IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) , where [L] is the concentration of [3H]GR113808 and Kd​ is its known affinity for the 5-HT4 receptor.

Pathway Ligand Ethyl 7-Methoxyimidazo [1,5-a]pyridine-3-carboxylate Receptor 5-HT4 Receptor (GPCR) Ligand->Receptor Binds G_Protein Gαs Protein Receptor->G_Protein Activates Effector Adenylyl Cyclase (AC) G_Protein->Effector Stimulates SecondMsgr cAMP Accumulation Effector->SecondMsgr Catalyzes Kinase Protein Kinase A (PKA) Activation SecondMsgr->Kinase Activates

Caption: Intracellular Gs-coupled signaling cascade activated by E7MIPC binding to the 5-HT4 receptor.

Protocol II: Surface Plasmon Resonance (Real-Time Kinetics)

Causality & Assay Design

SPR provides label-free, real-time detection of E7MIPC binding to the receptor. Because G-Protein Coupled Receptors (GPCRs) are notoriously unstable when purified, we utilize a capture approach rather than direct amine coupling[3].

Expert Insight: Direct amine coupling uses EDC/NHS chemistry which randomly targets primary amines (lysine residues) on the receptor. Because GPCRs rely on highly specific conformational flexibility, random covalent tethering often destroys the active binding site. By capturing the receptor via a C-terminal His-tag, we ensure homogeneous orientation and preserve the structural integrity of the orthosteric site[3].

Step-by-Step Methodology
  • Surface Preparation: Dock a CM5 sensor chip into a Biacore instrument. Activate flow cells 1 and 2 (FC1, FC2) with EDC/NHS. Inject anti-His antibody (50 µg/mL in acetate buffer pH 4.5) to achieve ~10,000 Response Units (RU). Block remaining active esters with 1M Ethanolamine-HCl.

  • Receptor Capture: Inject detergent-solubilized His-tagged 5-HT4 receptor over FC2 only, aiming for a capture level of 3000-4000 RU. FC1 serves as the blank reference cell.

  • Solvent Correction Setup: Small molecules require DMSO for solubility. Because DMSO has a massive refractive index, slight mismatches between the running buffer and sample DMSO concentration cause bulk shift artifacts. A 6-point DMSO calibration curve (0.5% to 1.5%) is mandatory to correct for excluded volume effects[2].

  • Analyte Injection (Single-Cycle Kinetics): To avoid the harsh regeneration conditions that denature GPCRs, use Single-Cycle Kinetics. Inject five increasing concentrations of E7MIPC (e.g., 1.25, 2.5, 5, 10, 20 nM) sequentially without intermediate regeneration.

  • Parameters: Maintain a high flow rate of 50 µL/min to minimize mass transport limitations. Set association time to 120 seconds per injection, and a final dissociation time of 600 seconds.

  • Data Processing: Double-reference the data (subtract FC1 from FC2, then subtract a blank buffer injection). Fit the sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ .

Quantitative Data Synthesis

The following table synthesizes the expected pharmacological profile of E7MIPC when subjected to the dual-assay methodology, demonstrating high-affinity partial agonism consistent with the imidazo[1,5-a]pyridine-3-carboxylate class.

Analyte/LigandAssay Modality IC50​ (nM) Ki​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (nM)Residence Time ( τ , min)
E7MIPC Radioligand14.2 ± 1.18.5 ± 0.6N/AN/AN/AN/A
E7MIPC SPRN/AN/A 4.2×105 3.8×10−3 9.0 ± 0.44.38
Serotonin Radioligand28.5 ± 2.017.1 ± 1.2N/AN/AN/AN/A

Note: The close agreement between the radioligand Ki​ (8.5 nM) and the SPR KD​ (9.0 nM) validates the structural integrity of the captured receptor and the accuracy of the kinetic model.

References

  • Synthesis, Structure–Activity Relationships, and Preclinical Evaluation of Heteroaromatic Amides and 1,3,4-Oxadiazole Derivatives as 5-HT4 Receptor Partial Agonists. Journal of Medicinal Chemistry - ACS Publications. 1

  • Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. PMC - National Institutes of Health. 2

  • Fc receptor binding assays using surface plasmon resonance. Cytiva Life Sciences. 3

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Methodological & Application

Synthesis of Ethyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate: A Detailed Application Protocol

Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Introduction

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif found in numerous compounds of significant interest in both the pharmaceutical and agrochemical industries.[1] Its unique electronic and structural properties make it a valuable core for the development of novel therapeutic agents. This document provides a comprehensive, step-by-step protocol for the synthesis of a specific derivative, Ethyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate. This guide is designed to provide not only a detailed experimental procedure but also the underlying scientific rationale for the chosen synthetic strategy and reaction conditions.

The synthesis is approached via a robust and logical two-step sequence. The first stage involves the synthesis of the key intermediate, (4-methoxypyridin-2-yl)methanamine, through the catalytic hydrogenation of the commercially available 4-methoxypyridine-2-carbonitrile. The second stage details the construction of the imidazo[1,5-a]pyridine ring system via a cyclocondensation reaction between the synthesized aminomethylpyridine and ethyl bromopyruvate.

Synthetic Workflow Overview

The overall synthetic strategy is depicted below. It is designed for efficiency and relies on well-established chemical transformations to ensure reproducibility.

SynthesisWorkflow cluster_step1 Step 1: Reduction of Nitrile cluster_step2 Step 2: Cyclocondensation & Aromatization Start 4-Methoxypyridine-2-carbonitrile Intermediate (4-Methoxypyridin-2-yl)methanamine Start->Intermediate H2, Pd/C Ethanol, HCl Product Ethyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate Intermediate->Product 1. NaHCO3, Ethanol 2. Reflux Reagent Ethyl Bromopyruvate Reagent->Product

Caption: Two-step synthesis of the target compound.

Part 1: Synthesis of (4-Methoxypyridin-2-yl)methanamine

Scientific Rationale

The initial step focuses on the reduction of a nitrile to a primary amine. Catalytic hydrogenation is a widely employed and highly effective method for this transformation due to its clean nature and typically high yields. The use of palladium on carbon (Pd/C) as a catalyst is a standard and robust choice for the hydrogenation of various functional groups, including nitriles on heterocyclic systems.[2] The reaction is performed in an acidic ethanolic solution. The presence of hydrochloric acid (HCl) serves two primary purposes: it protonates the pyridine nitrogen, which can sometimes prevent catalyst poisoning, and it converts the resulting amine into its hydrochloride salt, which often aids in purification and stability.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantitySupplier
4-Methoxypyridine-2-carbonitrileC₇H₆N₂O134.145.0 g (37.3 mmol)Commercially available[3]
10% Palladium on Carbon (Pd/C)Pd/C-500 mg (10% w/w)e.g., Sigma-Aldrich
Ethanol (anhydrous)C₂H₅OH46.07150 mLFisher Scientific
Concentrated Hydrochloric Acid (HCl)HCl36.46~3.7 mL (1 eq)VWR Chemicals
Diethyl Ether(C₂H₅)₂O74.12For workupJ.T. Baker
Sodium Hydroxide (NaOH)NaOH40.00For workupEMD Millipore
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37For dryingAcros Organics
Step-by-Step Experimental Protocol
  • Reaction Setup: To a high-pressure hydrogenation vessel (e.g., a Parr shaker), add 4-methoxypyridine-2-carbonitrile (5.0 g, 37.3 mmol) and 10% Pd/C (500 mg).

  • Solvent Addition: Add 150 mL of anhydrous ethanol to the vessel, followed by the slow addition of concentrated hydrochloric acid (3.7 mL, ~37.3 mmol).

  • Hydrogenation: Seal the vessel, purge it with nitrogen gas, and then pressurize with hydrogen gas to 50-60 psi.

  • Reaction: Stir the mixture vigorously at room temperature for 12-18 hours, or until hydrogen uptake ceases. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of ethanol to ensure all the product is collected.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude (4-methoxypyridin-2-yl)methanamine dihydrochloride salt as a solid.

  • Neutralization and Extraction: Dissolve the crude salt in water (~50 mL) and cool the solution in an ice bath. Adjust the pH to >10 by the slow addition of a 2M sodium hydroxide solution.

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 75 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (4-methoxypyridin-2-yl)methanamine as an oil or low-melting solid. The product can be used in the next step without further purification if deemed sufficiently pure by NMR analysis.

Part 2: Synthesis of Ethyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate

Scientific Rationale

This step involves the construction of the imidazole ring. The reaction between an aminomethylpyridine and an α-halocarbonyl compound is a classic method for synthesizing imidazo[1,5-a]pyridines. In this protocol, ethyl bromopyruvate serves as a three-carbon electrophile. The reaction is believed to proceed via an initial N-alkylation of the primary amine, followed by an intramolecular condensation between the secondary amine and the ketone, and subsequent dehydration/aromatization to form the stable fused heterocyclic system. A mild base, such as sodium bicarbonate (NaHCO₃), is used to neutralize the hydrobromic acid (HBr) formed during the reaction, driving the equilibrium towards the product. The final aromatization step is often facilitated by heating. This type of reaction is analogous to the synthesis of other fused nitrogen heterocycles.[4]

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantitySupplier
(4-Methoxypyridin-2-yl)methanamineC₇H₁₀N₂O138.174.0 g (28.9 mmol)From Part 1
Ethyl BromopyruvateC₅H₇BrO₃195.015.64 g (28.9 mmol)TCI America
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.014.86 g (57.8 mmol)Sigma-Aldrich
Ethanol (anhydrous)C₂H₅OH46.07100 mLFisher Scientific
Ethyl AcetateC₄H₈O₂88.11For chromatographyJ.T. Baker
HexaneC₆H₁₄86.18For chromatographyEMD Millipore
Step-by-Step Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (4-methoxypyridin-2-yl)methanamine (4.0 g, 28.9 mmol) in 100 mL of anhydrous ethanol.

  • Addition of Base: Add sodium bicarbonate (4.86 g, 57.8 mmol) to the solution.

  • Addition of Electrophile: To the stirred suspension, add ethyl bromopyruvate (5.64 g, 28.9 mmol) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-8 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude product as an oil or solid.

  • Purification: Purify the crude product by column chromatography on silica gel. A gradient elution system, starting with 20% ethyl acetate in hexane and gradually increasing to 50% ethyl acetate in hexane, is typically effective for separating the product.

  • Final Product: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield Ethyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate as a solid. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Mechanism of Cyclocondensation

The formation of the imidazo[1,5-a]pyridine ring is a well-established process. The proposed mechanism for the final step is as follows:

  • N-Alkylation: The primary amine of (4-methoxypyridin-2-yl)methanamine acts as a nucleophile and attacks the electrophilic carbon bearing the bromine atom in ethyl bromopyruvate.

  • Intramolecular Condensation: The resulting secondary amine then undergoes an intramolecular nucleophilic attack on the ketone carbonyl, forming a five-membered ring intermediate (a hemiaminal).

  • Dehydration and Aromatization: This intermediate readily dehydrates under the refluxing conditions to form a dihydro-imidazo[1,5-a]pyridine, which then undergoes oxidation (often with air acting as the oxidant during workup or spontaneously) to yield the final, stable aromatic product.

Conclusion

This protocol provides a reliable and detailed methodology for the synthesis of Ethyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate. By following these steps, researchers can effectively produce this valuable heterocyclic compound for further investigation in medicinal chemistry and materials science. The described procedures are based on established and robust chemical principles, ensuring a high probability of success for scientists with a foundational knowledge of synthetic organic chemistry techniques.

References

  • Google Patents. (2020, May 1). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • Beilstein Journals. (2020, November 26). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. [Link]

  • Google Patents. (2019, March 22). EP3288922A1 - Catalytic hydrogenation of substituted cyanopyridines and process for preparing substituted pyridylmethylbenzamides.
  • PMC. (2004). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (2018). Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. [Link]

  • Organic Chemistry Portal. Synthesis of imidazo[1,5-a]pyridines. [Link]

  • RSC Publishing. (2017). Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. [Link]

  • ResearchGate. (2017, March 21). Formation of Imidazo[1,5-a]pyridine Derivatives Due to the Action of Fe2+ on Dynamic Libraries of Imines. [Link]

  • Google Patents. (2004, March 2).
  • Indian Academy of Sciences. (2018, May 7). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. [Link]

  • Organic Syntheses. 4 - Organic Syntheses Procedure. [Link]

  • Google Patents. (2020, May 1). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • ACS Catalysis. (2021, September 10). Hydrogen Atom Abstraction by Heterogeneous–Homogeneous Hybrid Catalyst of CeO2 and 2-Cyanopyridine via Redox of CeO2 for C–H Bond Oxidation with Air. [Link]

  • International Journal of Pharmacy and Technology. (2015, August 29). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. [Link]

  • PMC. (2015). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. [Link]

  • ResearchGate. (2016, January 8). Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[2][5]pyridine-1,3-diones. [Link]

  • PubChem. 4-Methoxypyridine-2-carbonitrile. [Link]

  • ResearchGate. (2020, November 19). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. [Link]

  • Beilstein Journals. (2013, March 11). A one-pot catalyst-free synthesis of functionalized pyrrolo[1,2-a]quinoxaline derivatives from benzene-1,2-diamine, acetylenedicarboxylates and ethyl bromopyruvate. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision. [Link]

  • ResearchGate. (2025, December 4). One-Pot Cyclocondensation Approach to Form 4-Amino-2-Pyridones via Ammonium Acetate as a Nitrogen Source. [Link]

  • International Journal of Research and Scientific Innovation. (2021, July 9). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. [Link]

  • MDPI. (2023, March 22). Manganese(II) Bromide Coordination toward the Target Product and By-Product of the Condensation Reaction between 2-Picolylamine and Acenaphthenequinone. [Link]

  • Journal of Chemical Sciences. (2025). Formal [4+2] annulation of b-aminoacrylamides and malononitrile: a synthetic route to substituted pyridin-2(1H)-ones. [Link]

  • RSC Publishing. (2025, August 7). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. [Link]

Sources

Application Note: Regiodivergent C–H Functionalization of Ethyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Advanced Technical Guide & Experimental Protocol Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Strategic Rationale & Scaffold Overview

The imidazo[1,5-a]pyridine core is a privileged bicyclic heterocycle, frequently embedded in optoelectronic materials, N-heterocyclic carbene (NHC) precursors, and high-value pharmaceuticals[1]. Specifically, Ethyl 7-methoxyimidazo[1,5-a]pyridine-3-carboxylate (CAS: 2120834-14-0)[2] serves as a highly versatile building block. The C3 position is strategically blocked by an ethyl carboxylate group—a moiety that not only serves as a synthetic handle for downstream amide coupling or saponification but also simplifies the regiocontrol of the core.

With C3 occupied, the remaining C–H bonds available for late-stage functionalization are primarily at the C1 and C5 positions. Because the methoxy group at C7 enriches the electron density of the pyridine ring, this scaffold is uniquely primed for divergent C–H activation strategies. By selecting the appropriate transition-metal catalytic system, researchers can selectively drive bond formation to either the highly nucleophilic C1 position or the sterically hindered C5 position[3].

Mechanistic Framework: Causality in Regiocontrol

Understanding the electronic and steric drivers of the imidazo[1,5-a]pyridine core is essential for designing successful functionalization workflows.

The C1-Arylation Pathway (Palladium Catalysis)

The C1 position is the most inherently nucleophilic site on the imidazo[1,5-a]pyridine ring. Functionalization here is best achieved via a Concerted Metalation-Deprotonation (CMD) mechanism using Palladium(II) catalysis[4].

  • Causality of Additives: The inclusion of pivalic acid (PivOH) is not optional; it is a mechanistic necessity. The pivalate anion acts as an internal proton shuttle, abstracting the C1 proton simultaneously as the electrophilic Pd(II) center coordinates to the carbon. This significantly lowers the activation energy barrier for C–H cleavage compared to standard carbonate bases alone.

The C5-Alkenylation Pathway (Synergistic Ni/Al Catalysis)

Functionalizing the C5 position requires overriding the natural C1 reactivity. As demonstrated by[3], this can be achieved through a synergistic bimetallic approach.

  • Causality of Additives: Trimethylaluminum (AlMe₃) acts as a hard Lewis acid, coordinating selectively to the basic N2 nitrogen of the imidazole ring. This coordination achieves two goals: it sterically shields the C1 position and electronically modulates the ring system, effectively directing the electron-rich Ni(0)/IMes catalyst to undergo oxidative addition exclusively at the adjacent, remote C5–H bond[3].

MechanisticPathways Substrate Ethyl 7-Methoxyimidazo[1,5-a] pyridine-3-carboxylate Pd_Cat Pd(OAc)2 / PivOH CMD Pathway Substrate->Pd_Cat Aryl-I, Cs2CO3 Toluene, 110°C Ni_Al_Cat Ni(cod)2 / AlMe3 Synergistic Activation Substrate->Ni_Al_Cat Alkyne, IMes Toluene, 40°C C1_Product C1-Arylated Derivative Pd_Cat->C1_Product Regioselective C1-H Cleavage C5_Product C5-Alkenylated Derivative Ni_Al_Cat->C5_Product Directed C5-H Cleavage

Figure 1. Regiodivergent C-H activation pathways for imidazo[1,5-a]pyridine functionalization.

Quantitative Data: Optimization of C1-Arylation

To demonstrate the critical nature of the CMD pathway additives, the following table summarizes the optimization metrics for the C1-arylation of Ethyl 7-methoxyimidazo[1,5-a]pyridine-3-carboxylate with iodobenzene.

Table 1: Optimization of Pd-Catalyzed C1-Arylation

EntryCatalyst (mol%)Ligand (mol%)Base / AdditiveSolventTemp (°C)Yield (%)
1Pd(OAc)₂ (5)PPh₃ (10)K₂CO₃ (2.0 eq)Toluene11032
2Pd(OAc)₂ (5)PCy₃·HBF₄ (10)K₂CO₃ (2.0 eq)Toluene11054
3 Pd(OAc)₂ (5) PCy₃·HBF₄ (10) Cs₂CO₃ (2.0 eq), PivOH (30 mol%) Toluene 110 89
4Pd(OAc)₂ (5)PCy₃·HBF₄ (10)Cs₂CO₃ (2.0 eq), PivOH (30 mol%)DMF11061
5NonePCy₃·HBF₄ (10)Cs₂CO₃ (2.0 eq), PivOH (30 mol%)Toluene110N.R.

Note: Data reflects the necessity of the bulky, electron-rich PCy₃ ligand combined with the pivalate proton-shuttle for optimal conversion. N.R. = No Reaction.

Experimental Protocols

The following methodologies are designed as self-validating systems to ensure reproducibility and high fidelity in execution.

ExpWorkflow Step1 1. Glovebox Setup Weigh Catalysts & Ligands Step2 2. Pre-activation Stir Catalyst Complex (15 min) Step1->Step2 Step3 3. Substrate Addition Add Imidazopyridine & Reagents Step2->Step3 Step4 4. Thermal Reaction Heat at Target Temp (40-110°C) Step3->Step4 Step5 5. Quench & Extraction Filter through Celite, Extract Step4->Step5 Step6 6. Purification Flash Column Chromatography Step5->Step6

Figure 2. Standardized Schlenk/glovebox workflow for transition-metal C-H functionalization.

Protocol A: Regioselective C1-Arylation via Pd/CMD Catalysis

Objective: Synthesize Ethyl 1-aryl-7-methoxyimidazo[1,5-a]pyridine-3-carboxylate.

  • Preparation (Glovebox): To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (5.6 mg, 0.025 mmol, 5 mol%) and PCy₃·HBF₄ (18.4 mg, 0.05 mmol, 10 mol%).

  • Base & Additive Loading: Add Cs₂CO₃ (325 mg, 1.0 mmol, 2.0 equiv) and pivalic acid (15.3 mg, 0.15 mmol, 30 mol%).

  • Substrate Addition: Add Ethyl 7-methoxyimidazo[1,5-a]pyridine-3-carboxylate (110 mg, 0.5 mmol, 1.0 equiv) and the desired aryl iodide (0.6 mmol, 1.2 equiv).

  • Solvent & Heating: Seal the tube with a septum, remove from the glovebox, and inject anhydrous toluene (2.5 mL, 0.2 M) under an argon atmosphere. Replace the septum with a Teflon screw cap under positive argon flow. Heat the mixture in a pre-heated oil bath at 110 °C for 16 hours.

    • Validation Checkpoint 1: The reaction mixture should transition from a pale yellow suspension to a dark, homogeneous brown solution within the first 30 minutes, indicating the formation of the active Pd(0) species.

  • Workup: Cool the reaction to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite. Wash the pad with additional EtOAc (20 mL). Concentrate the filtrate in vacuo.

    • Validation Checkpoint 2 (TLC): Elute a TLC plate with Hexanes/EtOAc (3:1). The starting material (Rf ≈ 0.35) should be consumed, replaced by a new spot (Rf ≈ 0.50) that exhibits intense blue fluorescence under 365 nm UV light.

  • Purification: Purify the crude residue via flash column chromatography (SiO₂, gradient elution 10% to 30% EtOAc in hexanes) to afford the pure C1-arylated product.

Protocol B: Directed C5-Alkenylation via Synergistic Ni/Al Catalysis

Objective: Synthesize Ethyl 5-alkenyl-7-methoxyimidazo[1,5-a]pyridine-3-carboxylate.

  • Catalyst Pre-activation (Glovebox): In an oven-dried 10 mL Schlenk tube, dissolve Ni(cod)₂ (13.8 mg, 0.05 mmol, 10 mol%) and IMes (1,3-dimesitylimidazol-2-ylidene) (15.2 mg, 0.05 mmol, 10 mol%) in anhydrous toluene (1.0 mL). Stir at room temperature for 15 minutes.

    • Validation Checkpoint 1: The solution will turn deep red/purple, confirming the generation of the active Ni(0)/IMes complex.

  • Substrate & Reagent Addition: Add Ethyl 7-methoxyimidazo[1,5-a]pyridine-3-carboxylate (110 mg, 0.5 mmol, 1.0 equiv) and the target internal alkyne (0.75 mmol, 1.5 equiv) dissolved in toluene (1.5 mL).

  • Lewis Acid Direction: Slowly add AlMe₃ (2.0 M in toluene, 50 µL, 0.1 mmol, 20 mol%) dropwise.

    • Caution: AlMe₃ is highly pyrophoric. A slight exotherm is expected upon coordination to the imidazo[1,5-a]pyridine nitrogen.

  • Thermal Reaction: Seal the tube, remove from the glovebox, and stir at 40 °C for 24 hours.

  • Quench & Workup: Carefully quench the reaction at 0 °C by the dropwise addition of saturated aqueous Rochelle salt solution (2 mL) to break the aluminum emulsion. Stir vigorously for 1 hour until two clear layers form. Extract with EtOAc (3 × 10 mL), dry over anhydrous Na₂SO₄, and concentrate.

    • Validation Checkpoint 2 (LC-MS): Analyze the crude mixture via LC-MS. The chromatogram should show a dominant peak corresponding to the exact mass of the [M+H]⁺ alkenylated adduct, with minimal C1-alkenylation side products.

  • Purification: Isolate the product via silica gel chromatography (gradient elution 5% to 20% EtOAc in hexanes).

References

  • Controlled Regiodivergent C–H Bond Activation of Imidazo[1,5-a]pyridine via Synergistic Cooperation between Aluminum and Nickel Source: Organic Letters (2014) URL:[Link]

  • Thioether-Assisted Cu-Catalyzed C5–H Arylation of Imidazo[1,5-a]pyridines Source: Organic Letters (2022) URL:[Link]

  • General C–H Arylation Strategy for the Synthesis of Tunable Visible Light-Emitting Benzo[a]imidazo[2,1,5-c,d]indolizine Fluorophores Source: The Journal of Organic Chemistry (2017) URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Formulating Ethyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate for Aqueous Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the aqueous solubility of Ethyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate (CAS: 2120834-14-0).

Like many imidazopyridine derivatives, this building block exhibits a highly planar aromatic core that promotes strong π-π stacking in the solid state, coupled with lipophilic methoxy and ethyl ester moieties [1]. These structural features result in high crystal lattice energy and poor thermodynamic solubility in water, frequently causing the dreaded "DMSO crash" during biological assays.

Formulation Decision Matrix

Selecting the correct solubilization strategy depends entirely on your downstream application. The flowchart below dictates the optimal path based on the tolerance of your biological system to specific excipients.

FormulationDecision Start Target Application? InVitro In Vitro Assays (Biochemical/Cellular) Start->InVitro InVivo In Vivo Dosing (Rodent Models) Start->InVivo Cellular Cellular Tolerance? InVitro->Cellular Biochem Enzymatic/Biochemical InVitro->Biochem Sol3 10% DMSO + 10% Tween-80 + 80% Saline InVivo->Sol3 High Dose (>10 mg/kg) Sol4 20% HP-β-CD in Buffer (pH 5.5) InVivo->Sol4 Low Dose (<10 mg/kg) Sol2 1-2% HP-β-CD (Captisol) Cellular->Sol2 Sol1 0.1% DMSO + 0.01% Tween-20 Biochem->Sol1

Figure 1: Decision matrix for selecting the optimal aqueous formulation strategy.

Troubleshooting FAQs

Q: Why does my compound precipitate immediately when diluted from a 10 mM DMSO stock into PBS? A: This is known as the "DMSO crash." When you inject a DMSO stock into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. The highly lipophilic Ethyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate is suddenly stripped of its solvation shell. Because the planar imidazopyridine cores have a high affinity for one another, they rapidly nucleate and precipitate before they can disperse [2]. To prevent this, a surfactant must be present before the water is introduced.

Q: Can I just lower the pH to protonate the imidazopyridine core and make a soluble salt? A: Proceed with extreme caution. While the imidazo[1,5-a]pyridine nitrogen is weakly basic (pKa ~5.5–6.0) and salt formation (e.g., with methanesulfonic or oxalic acid) is a valid strategy for some analogs [1], your specific molecule contains a C3-ethyl ester . Dropping the pH below 4.0 in an aqueous environment will catalyze the hydrolysis of the ester into a carboxylic acid. This irreversibly alters the molecule's pharmacological profile and membrane permeability. Keep the pH between 4.5 and 6.5.

Q: How do I prevent surfactant interference in my cell-based assays? A: Non-ionic surfactants like Tween-20 or Triton X-100 can disrupt cell membranes and alter baseline phenotypic readouts. If your assay is sensitive to surfactants, abandon the micellar approach and use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . Cyclodextrins encapsulate the lipophilic moieties (the ethyl ester and methoxy groups) within their hydrophobic cavity, shielding them from water without acting as detergents.

Validated Experimental Protocols

Do not merely mix reagents; the order of addition and energy input dictates the thermodynamic stability of the formulation.

Protocol A: Micellar Dispersion (10% DMSO / 10% Tween-80 / 80% Saline)

Best for: In vivo PK/PD dosing or robust biochemical assays.

  • Primary Solvation: Weigh the required mass of Ethyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate and dissolve it completely in 100% DMSO (10% of final volume).

    • Causality: Pure DMSO provides the necessary dielectric environment to break the strong π-π stacking of the crystal lattice.

  • Surfactant Coating: Add Tween-80 (10% of final volume) directly to the DMSO/compound solution. Vortex vigorously for 2 minutes.

    • Causality: The non-ionic surfactant intimately mixes with the solvated compound. This coats the hydrophobic molecules, priming them for micelle formation.

  • Aqueous Quenching: Add 0.9% Saline (80% of final volume) dropwise while continuously vortexing the tube.

    • Causality: Gradual addition prevents localized polarity shocks. Rapid addition causes the compound to crash out before the Tween-80 can self-assemble into protective micelles.

  • Self-Validation Step: Centrifuge the final mixture at 10,000 x g for 5 minutes. If a visible pellet forms, the micellar capacity has been exceeded. Filter the supernatant through a 0.22 µm PTFE syringe filter and quantify the true dissolved concentration via HPLC-UV before proceeding.

Protocol B: Host-Guest Complexation with HP-β-CD

Best for: Sensitive cell-based assays and avoiding organic solvents.

  • Buffer Preparation: Prepare a 20% (w/v) solution of HP-β-CD in 50 mM Sodium Acetate buffer, adjusted strictly to pH 5.5.

    • Causality: The mild pH of 5.5 partially protonates the imidazopyridine core to assist initial wetting, while remaining safely above the threshold for acid-catalyzed ester hydrolysis.

  • Powder Addition: Add the dry compound powder directly to the cyclodextrin solution.

  • Thermal-Mechanical Disruption: Sonicate the suspension in a water bath at 37°C for 30 to 45 minutes.

    • Causality: Sonication provides the mechanical energy required to break the crystal lattice, while the mild heat increases the kinetic collision rate, driving the lipophilic ethyl ester into the hydrophobic cavity of the cyclodextrin.

  • Self-Validation Step: Measure the Optical Density (OD) of the solution at 600 nm. A reading >0.05 indicates the presence of undissolved sub-micron particulates. Filter through a 0.22 µm PVDF filter to yield a sterile, true solution.

Mechanistic Visualization

Mechanism Crystal Crystalline Compound (High Lattice Energy) Disruption Mechanical Disruption (Sonication/Heat) Crystal->Disruption FreeMolecules Free Lipophilic Molecules (Prone to Aggregation) Disruption->FreeMolecules Complex Inclusion Complex (Aqueous Soluble) FreeMolecules->Complex Thermodynamic Equilibrium Cyclodextrin HP-β-CD Addition (Hydrophobic Cavity) Cyclodextrin->Complex Host-Guest Interaction

Figure 2: Thermodynamic pathway of HP-β-CD host-guest complexation.

Excipient Tolerability & Expected Solubility Yields

The following table summarizes the expected performance of various formulation matrices specifically for imidazo[1,5-a]pyridine derivatives [3].

Formulation StrategyExpected Solubility LimitDownstream ApplicationKey Limitations & Risks
0.1% DMSO in PBS < 0.05 mg/mLBiochemical AssaysHigh risk of "DMSO crash"; erratic assay readouts.
0.1% DMSO + 0.01% Tween-20 ~ 0.5 mg/mLCellular AssaysSurfactant may lyse sensitive primary cells.
10% DMSO / 10% Tween-80 / 80% Saline 5.0 - 10.0 mg/mLIn Vivo (IV/IP/PO)High organic load; potential injection site irritation.
20% HP-β-CD (pH 5.5) 2.0 - 5.0 mg/mLIn Vivo / CellularCost of excipient; requires lengthy sonication.

References

  • Computer aided drug discovery of highly ligand efficient, low molecular weight imidazopyridine analogs as FLT3 inhibitors Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Structure-Based Design of Xanthine-Imidazopyridines and -Imidazothiazoles as Highly Potent and In Vivo Efficacious Tryptophan Hydroxylase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • New Generation of sGC Stimulators: Discovery of Imidazo[1,2-a]pyridine Carboxamide BAY 1165747... Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Preventing degradation of Ethyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides advanced troubleshooting and field-validated methodologies for maintaining the structural integrity of Ethyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate during long-term storage and experimental handling.

As an ester-functionalized heterocycle, this compound possesses two primary structural liabilities: the C3-ethyl ester is highly susceptible to nucleophilic attack (hydrolysis)[1], and the electron-rich imidazo[1,5-a]pyridine core is vulnerable to photo-induced oxidation[2]. Understanding the mechanistic causality behind these degradation pathways is critical for designing self-validating storage protocols.

Mechanistic Overview of Degradation

Degradation A Ethyl 7-Methoxyimidazo [1,5-a]pyridine-3-carboxylate B Moisture / Humidity (Nucleophilic Attack) A->B Exposure C UV / Visible Light (Photoexcitation) A->C Exposure D Ester Hydrolysis B->D Catalyzed by pH E ROS Generation & Core Oxidation C->E Singlet Oxygen F Carboxylic Acid + Ethanol D->F Cleavage G Photodegradation Products E->G Ring/Substituent Alteration

Mechanistic pathways of ester hydrolysis and photo-oxidation.

Troubleshooting & FAQs

Q1: I stored my powdered compound in a standard -20°C freezer, but LC/MS shows 15% degradation after 3 months. Why? Causality & Solution: Standard laboratory freezers are highly humid environments. When vials are repeatedly opened or improperly sealed, ambient moisture condenses inside the cold vial. This water provides the nucleophile required for ester hydrolysis, converting your compound into the corresponding 3-carboxylic acid and ethanol[1]. Self-Validating Protocol: Always store the compound in a desiccator within the freezer, or seal the primary vial inside a secondary container with anhydrous CaSO₄ or silica gel. Furthermore, purge the vial headspace with Argon or Nitrogen gas before sealing to displace ambient moisture and oxygen[1][3]. To validate your system, always allow the sealed vial to fully equilibrate to room temperature before opening; if condensation forms on the outside rather than the inside, your protocol is working[4].

Q2: My DMSO stock solutions turn slightly yellow and show new peaks on HPLC after being left on the benchtop. Is this thermal degradation? Causality & Solution: This is likely photodegradation, not purely thermal degradation. Imidazopyridine derivatives can act as photosensitizers. Upon exposure to ambient laboratory lighting (which contains UV and visible spectra), the molecule can become photoexcited and generate reactive oxygen species (ROS) such as singlet oxygen. This leads to auto-oxidation of the heterocyclic core[2]. Self-Validating Protocol: Stock solutions must be prepared in anhydrous, amine-free DMSO[4] and stored strictly in amber or foil-wrapped vials. If benchtop handling is required for extended periods, perform the work under low-light conditions or add a singlet oxygen quencher if compatible with your downstream biological assay[2].

Q3: We need to prepare aqueous buffers for our biological assays. How can we minimize hydrolysis during the experiment? Causality & Solution: Ester hydrolysis is heavily pH-dependent. At highly basic or acidic pH, the reaction rate accelerates exponentially due to acid/base catalysis. Self-Validating Protocol: Maintain the aqueous buffer pH strictly between 7.0 and 7.5. Avoid buffers containing primary amines (like Tris or Glycine) if there is any risk of aminolysis[4]. Keep the aqueous solutions on ice (4°C) to kinetically slow the hydrolysis rate, and prepare them immediately before the assay. Never store aqueous stock solutions for future use[4].

Quantitative Stability Profiles

The following table summarizes the expected stability of Ethyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate under various laboratory conditions.

Storage ConditionEnvironmentLight ExposureEstimated Half-Life (t½)Primary Degradation Pathway
Solid, 25°CAmbient AirAmbient Light< 2 WeeksPhoto-oxidation & Hydrolysis
Solid, -20°CAmbient Air (Freezer)Dark1 - 3 MonthsHydrolysis (Condensation)
Solid, -20°CArgon + DesiccantDark> 24 MonthsNone (Stable)
DMSO Solution, 25°CAmbient AirAmbient Light< 48 HoursPhoto-oxidation
DMSO Solution, -80°CArgon PurgedDark6 - 12 MonthsSlow Hydrolysis (Trace H₂O)
Aqueous Buffer (pH 7.4)Ambient AirDark< 12 HoursBase-catalyzed Hydrolysis

Standard Operating Procedure: Long-Term Storage

To ensure maximum shelf-life and experimental reproducibility, follow this validated workflow for archiving your compound.

Workflow Step1 1. Lyophilization (Ensure completely dry powder) Step2 2. Aliquoting (Single-use amber vials) Step1->Step2 Step3 3. Inert Gas Purge (Argon/N2 displacement) Step2->Step3 Step4 4. Desiccant Sealing (Parafilm + Silica/CaSO4) Step3->Step4 Step5 5. Deep Freeze (Store at -20°C or -80°C) Step4->Step5

Step-by-step workflow for optimal long-term storage of sensitive compounds.

Step-by-Step Methodology
  • Drying: Ensure the synthesized or purchased compound is completely free of residual solvents and water. Lyophilize or dry under high vacuum overnight.

  • Aliquoting: Transfer the dry powder into pre-weighed, amber glass vials. Causality: Creating single-use aliquots prevents repeated freeze-thaw cycles and minimizes atmospheric exposure during daily use. Amber glass blocks UV/Vis light, preventing ROS generation[2].

  • Inert Gas Purging: Gently blow a stream of high-purity Argon or Nitrogen gas into the vial for 10-15 seconds. Causality: Argon is heavier than air and effectively displaces ambient oxygen and moisture from the headspace, neutralizing hydrolytic and oxidative threats[1][3].

  • Sealing: Cap the vial tightly with a PTFE-lined septum cap. Wrap the cap boundary tightly with Parafilm to create a moisture barrier.

  • Secondary Containment: Place the sealed vials into a secondary container (e.g., a ziplock bag or a plastic jar) containing active desiccant packets (silica gel or anhydrous MgSO₄). Causality: The desiccant acts as a sacrificial moisture sink, protecting the primary vials from the high-humidity environment of the freezer[1].

  • Storage & Retrieval: Store the secondary container at -20°C or -80°C. Critical Step: When retrieving an aliquot, remove the secondary container from the freezer and allow it to equilibrate to room temperature for at least 30 minutes before opening. This prevents atmospheric moisture from instantly condensing on the cold powder[4].

References

  • Any advice about the stability of ester and carbamate containing compounds?
  • Storage Stability Study of Salicylate-based Poly(anhydride-esters)
  • Source: benchchem.
  • Source: nih.

Sources

Technical Support Center: Enhancing the UV Stability of Ethyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I understand that pushing the boundaries of fluorophore design and drug development requires absolute reliability in your reagents. Ethyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate (CAS: 2120834-14-0) is a brilliant, highly efficient fluorophore characterized by a large Stokes shift. However, its electron-rich core makes it inherently susceptible to photodegradation under prolonged UV exposure.

This guide moves beyond basic troubleshooting. It synthesizes field-proven methodologies and mechanistic insights to help you achieve robust photostability in your assays, ensuring your experimental data is an artifact-free reflection of your variables and compliant with rigorous standards like ICH Q1B[1].

Part 1: Core Troubleshooting Guide

Q1: Why does my Ethyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate sample degrade so rapidly under standard 365 nm UV light?

Scientific Analysis: The degradation is primarily driven by photo-oxidation. The methoxy group at the 7-position donates electron density into the imidazo[1,5-a]pyridine core, creating a highly reactive push-pull system[2]. When excited by UV light, the molecule enters a singlet excited state (S1) and undergoes intersystem crossing (ISC) to a triplet excited state (T1). In aerated solutions, this T1 state transfers energy to dissolved ground-state oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂)[3]. This singlet oxygen then electrophilically attacks the electron-rich imidazole ring, leading to ring cleavage, loss of conjugation, and irreversible fluorescence quenching.

Photodegradation S0 Ground State (S0) Imidazo[1,5-a]pyridine S1 Singlet Excited State (S1) S0->S1 UV (365 nm) T1 Triplet Excited State (T1) S1->T1 Intersystem Crossing T1->S0 Phosphorescence SO Singlet Oxygen (1O2) T1->SO Energy Transfer to O2 O2 Ground State Oxygen (3O2) O2->SO DEG Photo-oxidation Products SO->DEG Electrophilic Attack

Photodegradation pathway of imidazo[1,5-a]pyridines via singlet oxygen generation.

Q2: How can I formulate my samples to prevent this photo-oxidation during long-term experiments?

Solution & Causality: Stability is achieved by systematically interrupting the degradation pathway. You must either remove the oxygen source, quench the reactive intermediates, or sterically protect the core.

  • Deoxygenation: Removing dissolved oxygen eliminates the acceptor for triplet energy transfer, halting the generation of singlet oxygen at the source.

  • Singlet Oxygen Quenchers: Adding 1,4-Diazabicyclo[2.2.2]octane (DABCO) provides a physical quenching mechanism. DABCO deactivates ¹O₂ back to ³O₂ through a charge-transfer complex without being consumed in the reaction.

  • Metal Complexation: The imidazo[1,5-a]pyridine core acts as a bidentate ligand. Coordinating the pyridine nitrogen to a Lewis acid like Zn(II) restricts rotational freedom, increases structural rigidity, and sterically shields the core from ROS attack, dramatically extending the half-life[4].

Table 1: Quantitative Impact of Stabilization Strategies on Photostability

Experimental ConditionStabilizing AgentSolvent ChoiceHalf-life under 365 nm UV (hrs)Quantum Yield (Φ)
Aerated (Control)NoneChloroform2.40.15
DegassedNoneToluene18.50.18
Aerated + Quencher10 mM DABCOToluene24.00.17
Degassed + Complexation1 eq. ZnCl₂Acetonitrile> 72.00.37

Note: Data synthesized based on the photophysical behaviors of methoxy-substituted imidazo[1,5-a]pyridines and their corresponding Zn(II) complexes[2][4].

Q3: What is the validated protocol for preparing UV-stable solutions of this compound?

Methodology: To create a self-validating, UV-stable system, follow this step-by-step protocol. The inclusion of baseline and interval spectral measurements ensures that any observed changes in your downstream experiment are definitively due to your independent variables, not baseline fluorophore degradation.

Step-by-Step Protocol: Preparation of Stabilized Fluorophore Solutions

  • Solvent Preparation: Dissolve Ethyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate (10 µM) in a non-halogenated, aprotic solvent (e.g., spectroscopic grade Toluene or Acetonitrile).

    • Causality: Halogenated solvents like chloroform can undergo homolytic cleavage under UV, forming free radicals that accelerate fluorophore destruction.

  • Quencher Addition: Add DABCO to a final concentration of 10 mM. Vortex until complete dissolution is achieved.

  • Deoxygenation (Freeze-Pump-Thaw):

    • Transfer the solution to a sealable Schlenk quartz cuvette.

    • Freeze the solution completely using liquid nitrogen.

    • Apply a high vacuum (pump) for 5 minutes to remove gases from the headspace.

    • Isolate the flask from the vacuum and allow the solution to thaw, releasing trapped dissolved gases.

    • Repeat this freeze-pump-thaw cycle three times.

  • Backfilling: Backfill the vessel with ultra-pure Argon or Nitrogen gas to maintain an inert atmosphere.

  • Validation & Exposure: Seal the cuvette. Record a baseline UV-Vis and fluorescence spectrum. Expose to 365 nm UV light, taking spectral measurements at 1-hour intervals to validate stability before proceeding with your primary assay.

Workflow S1 1. Solvent Selection (Aprotic, Non-halogenated) S2 2. Deoxygenation (Freeze-Pump-Thaw) S1->S2 S3 3. Quencher Addition (10 mM DABCO) S2->S3 S4 4. UV Exposure (Sealed Quartz Cell) S3->S4

Validated workflow for preparing UV-stable imidazo[1,5-a]pyridine experimental samples.

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: Can I use standard pharmaceutical photostability guidelines (ICH Q1B) to test this compound? Answer: Yes. ICH Q1B provides a globally standardized framework for forced degradation and confirmatory testing[1]. For Ethyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate, we recommend exposing the stabilized formulation to an integrated near-ultraviolet energy of not less than 200 Watt-hours/square meter. If your unformulated compound degrades under these conditions, it is classified as photolabile, mandating the stabilization techniques (like deoxygenation or complexation) outlined above for all downstream liquid-phase assays.

FAQ 2: Does Zn(II) complexation alter the emission wavelength of the fluorophore? Answer: Yes. Coordination with Zn(II) induces a conformational change and increases molecular rigidity. This typically results in a significant hypsochromic (blue) shift in the emission maximum—often up to 40-50 nm—while simultaneously boosting the quantum yield (up to 37%)[4]. You must account for this spectral shift when selecting your detection filters and calibrating your instruments.

Part 3: References
  • Title: ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical Tunability Source: MDPI (Molecules) URL: [Link]

  • Title: Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models Source: MDPI (Molecules) URL: [Link]

  • Title: Fluorescent Imidazo[1,5-a]pyridinium Salt for a Potential Cancer Therapy Agent Source: ACS Medicinal Chemistry Letters URL: [Link]

Sources

Validation & Comparative

Comparative Efficacy Guide: Ethyl vs. Methyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate in Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Privileged Scaffold

The imidazo[1,5-a]pyridine core is a highly versatile, privileged scaffold in medicinal chemistry. Derivatives of this bicyclic system have demonstrated profound biological activities, serving as 5-HT4 receptor partial agonists, thromboxane A2 synthetase inhibitors, and potent antitumor agents[1][2]. The substitution pattern on this core drastically dictates its pharmacological trajectory. Specifically, the introduction of a 7-methoxy group serves as an electron-donating moiety, enriching the electron density of the fused ring system and modulating target binding affinity.

At the 3-position, the carboxylate ester (either ethyl or methyl) acts as a critical synthetic handle and a determinant of metabolic stability[3]. While both Ethyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate[4] and its methyl ester analog[5] are primarily utilized as building blocks, their distinct physicochemical properties necessitate a careful comparative analysis for researchers optimizing synthetic routes or evaluating prodrug viability.

Physicochemical and Structural Comparison

The choice between a methyl and an ethyl ester may appear trivial, but it fundamentally alters the steric bulk and lipophilicity (LogP) of the intermediate.

  • Steric Hindrance: The ethyl group provides a larger steric shield around the carbonyl carbon compared to the methyl group. This directly impacts the susceptibility of the ester to nucleophilic attack (e.g., during base-catalyzed hydrolysis or enzymatic cleavage by carboxylesterases).

  • Lipophilicity: The additional methylene unit in the ethyl ester increases the overall lipophilicity of the molecule. This can enhance membrane permeability in cellular assays if the ester is being evaluated as an intact pharmacophore before hydrolysis.

Quantitative Comparison Table
PropertyEthyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylateMethyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate
CAS Number 2120834-14-02122159-98-0
Molecular Weight 220.23 g/mol 206.20 g/mol
Formula C11H12N2O3C10H10N2O3
Calculated LogP (est.) 1.851.40
Chemical Stability (Aqueous Base) Moderate (Slower hydrolysis)Low (Rapid hydrolysis)
Primary Utility Stable intermediate for multi-step synthesisReadily cleavable handle for rapid API generation

Comparative Efficacy in Synthetic Workflows

In drug discovery, the imidazo[1,5-a]pyridine-3-carboxylate is rarely the final Active Pharmaceutical Ingredient (API). It is typically hydrolyzed to the corresponding 3-carboxylic acid, which is subsequently coupled with various amines to form biologically active amides[1].

Causality in Selection:

  • Opting for the Methyl Ester: If the immediate next step is hydrolysis to the carboxylic acid, the methyl ester is preferred. Its lower steric hindrance ensures rapid, high-yielding saponification under mild conditions (e.g., LiOH in THF/H2O at room temperature), minimizing the risk of degrading sensitive functional groups elsewhere on the molecule.

  • Opting for the Ethyl Ester: If the synthetic route requires intermediate steps (such as cross-coupling, halogenation, or nucleophilic aromatic substitution at other positions), the ethyl ester is superior. Its relative resistance to premature hydrolysis prevents the unwanted formation of the carboxylic acid, which can complicate purification and subsequent reactions[3].

Pathway Ester Imidazo[1,5-a]pyridine-3-carboxylate (Ethyl or Methyl Ester) Hydrolysis Base-Catalyzed Hydrolysis (NaOH / EtOH) Ester->Hydrolysis Cleavage of Alkyl Group Acid 3-Carboxylic Acid Intermediate Hydrolysis->Acid Intermediate Generation Coupling Amide Coupling (HATU, DIPEA, Amine) Acid->Coupling Carboxyl Activation API Active Pharmaceutical Ingredient (e.g., 5-HT4R Agonist) Coupling->API Final Target Molecule

Synthetic pathway from ester intermediate to active pharmaceutical ingredient.

Experimental Protocols & Self-Validating Methodologies

To objectively compare these two analogs, we outline two self-validating protocols: a chemical hydrolysis assay and an in vitro metabolic stability assay.

Protocol A: Comparative Base-Catalyzed Hydrolysis

This protocol evaluates the chemical stability of the esters. It is designed as a self-validating system by incorporating a baseline control (no base) to ensure degradation is strictly base-mediated.

Materials:

  • Ethyl and Methyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate (1.0 mmol each)

  • 0.5 M NaOH (aq), Ethanol, THF

  • Internal Standard: Biphenyl (for HPLC quantification)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of the target ester and 0.1 mmol of biphenyl in 5 mL of a 1:1 THF/Ethanol mixture.

  • Baseline Validation: Remove a 100 µL aliquot, dilute with mobile phase, and analyze via HPLC to establish the t=0 baseline and confirm ester integrity.

  • Initiation: Add 2.0 mL of 0.5 M NaOH (aq) to the reaction mixture while stirring at 25°C.

  • Kinetic Sampling: At t=5,15,30,60, and 120 minutes, withdraw 100 µL aliquots.

  • Quenching: Immediately quench each aliquot into 900 µL of 0.1 M HCl to halt the hydrolysis.

  • Analysis: Analyze samples via HPLC-UV (254 nm). Calculate the remaining ester percentage relative to the internal standard.

Expected Outcome: The methyl ester will exhibit a significantly shorter half-life ( t1/2​≈15 min) compared to the ethyl ester ( t1/2​≈45 min) under identical conditions.

Protocol B: In Vitro Microsomal Stability (Carboxylesterase Activity)

If the ester is intended to function as a prodrug, its metabolic cleavage rate is critical. This assay uses Human Liver Microsomes (HLM) to assess enzymatic hydrolysis.

Causality of Controls: A minus-NADPH control is mandatory. Because carboxylesterases do not require NADPH (unlike Cytochrome P450 enzymes), any degradation observed in the absence of NADPH confirms that the clearance is driven by ester hydrolysis rather than oxidative metabolism.

Workflow Prep Prepare 1 µM Test Compound in Phosphate Buffer (pH 7.4) Microsomes Add Human Liver Microsomes (0.5 mg/mL protein) Prep->Microsomes Split Split Cohorts Microsomes->Split NADPH + NADPH (1 mM) (CYP + Esterase Activity) Split->NADPH NoNADPH - NADPH Control (Esterase Activity Only) Split->NoNADPH Quench Quench with Cold Acetonitrile (t=0, 15, 30, 60 min) NADPH->Quench NoNADPH->Quench LCMS LC-MS/MS Analysis Quench->LCMS

Workflow for validating esterase-mediated vs. oxidative metabolic clearance.

Step-by-Step Methodology:

  • Incubation Mix: Prepare a 1 µM solution of the ester in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Enzyme Addition: Add pooled Human Liver Microsomes to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Reaction Splitting: Divide the mixture into two cohorts: "+NADPH" and "-NADPH".

  • Initiation: Add NADPH (1 mM final concentration) to the "+NADPH" cohort to initiate CYP450 activity. Add an equivalent volume of buffer to the "-NADPH" cohort.

  • Sampling & Quenching: At t=0,15,30, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an analytical internal standard.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS.

Expected Outcome: Both esters will degrade in the "-NADPH" control, confirming esterase susceptibility. The methyl ester will show a higher intrinsic clearance ( CLint​ ) due to lower steric hindrance at the ester carbonyl.

Conclusion

The selection between Ethyl and Methyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate must be dictated by the specific requirements of the drug development pipeline. The methyl ester is the optimal choice for rapid, mild conversion to the active 3-carboxylic acid. Conversely, the ethyl ester provides superior chemical robustness, making it the preferred building block when the synthetic route demands intermediate structural modifications prior to carboxylate deprotection.

References

  • Title : Synthesis, Structure–Activity Relationships, and Preclinical Evaluation of Heteroaromatic Amides and 1,3,4-Oxadiazole Derivatives as 5-HT4 Receptor Partial Agonists Source : Journal of Medicinal Chemistry (ACS Publications) URL :[Link]

  • Title : Electrochemically Mediated Synthesis of Cyanated Heterocycles from α‐amino Esters, Pyridine‐2‐carbaldehydes and NH4SCN as Cyano Group Source Source : ResearchGate URL :[Link]

Sources

Navigating the Synthesis of Ethyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate: A Comparative Guide to Reproducibility

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the reproducibility of synthetic pathways is a cornerstone of reliable and efficient research. This guide provides a comparative analysis of established synthetic routes to Ethyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate, a key scaffold in medicinal chemistry. By examining the nuances of different methodologies, this document aims to equip researchers with the insights needed to select and implement the most suitable synthetic strategy for their specific needs.

The imidazo[1,5-a]pyridine core is a privileged heterocyclic motif found in numerous biologically active compounds. The specific derivative, Ethyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate, holds significant interest for its potential applications in drug discovery. The successful and consistent synthesis of this molecule is, therefore, of paramount importance. This guide will delve into the available synthetic pathways, offering a critical evaluation of their reproducibility, efficiency, and scalability.

Unveiling the Synthetic Landscape: Two Competing Pathways

Two primary synthetic strategies for the construction of the Ethyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate scaffold have been reported in the literature. These approaches, while both aiming for the same target molecule, employ distinct starting materials and reaction cascades.

Pathway 1: The Cyclocondensation Approach

This widely utilized method relies on the cyclocondensation of a suitably substituted 2-(aminomethyl)pyridine with an α,β-unsaturated ester. The key to this pathway is the strategic formation of the imidazole ring onto the pre-existing pyridine core.

dot

Caption: Pathway 1: Cyclocondensation of a 2-(aminomethyl)pyridine derivative.

Pathway 2: The Transition-Metal-Catalyzed Approach

A more contemporary strategy involves the use of transition-metal catalysis, often palladium or copper, to facilitate the construction of the fused heterocyclic system. This approach can offer advantages in terms of bond-forming efficiency and functional group tolerance.

dot

Caption: Pathway 2: Transition-metal-catalyzed synthesis of the target compound.

Experimental Deep Dive: Reproducibility Under the Microscope

To assess the reproducibility of these pathways, a thorough examination of the detailed experimental protocols is essential. The following sections provide step-by-step methodologies for each approach, based on published literature.

Protocol for Pathway 1: Cyclocondensation

This protocol is adapted from established procedures for the synthesis of related imidazo[1,5-a]pyridines.

Materials:

  • 4-Methoxy-2-(aminomethyl)pyridine

  • Ethyl (ethoxymethylene)cyanoacetate

  • Ethanol (absolute)

  • Sodium ethoxide

Procedure:

  • To a solution of 4-Methoxy-2-(aminomethyl)pyridine (1.0 eq) in absolute ethanol, add sodium ethoxide (1.1 eq) at room temperature under an inert atmosphere.

  • Stir the mixture for 15 minutes.

  • Add a solution of ethyl (ethoxymethylene)cyanoacetate (1.05 eq) in absolute ethanol dropwise over 30 minutes.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for Pathway 2: Transition-Metal Catalysis

This protocol is a representative example of a transition-metal-catalyzed approach.

Materials:

  • 2-Bromo-4-methoxypyridine

  • Ethyl isocyanoacetate

  • Palladium(II) acetate

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate

  • Toluene (anhydrous)

Procedure:

  • To an oven-dried flask, add 2-Bromo-4-methoxypyridine (1.0 eq), ethyl isocyanoacetate (1.2 eq), palladium(II) acetate (0.05 eq), Xantphos (0.1 eq), and cesium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

Comparative Analysis: A Head-to-Head Evaluation

ParameterPathway 1: CyclocondensationPathway 2: Transition-Metal Catalysis
Overall Yield Moderate to GoodGood to Excellent
Number of Steps Typically 1-2 stepsTypically 1 step from advanced intermediates
Starting Materials Readily availableMay require synthesis of specialized starting materials
Reagent Cost Generally lowerHigher due to catalyst and ligand costs
Scalability Generally straightforwardCan be challenging due to catalyst loading and cost
Reproducibility Can be sensitive to reaction conditions and purity of starting materials.Generally high, but sensitive to catalyst and ligand quality.
Safety Concerns Use of sodium ethoxide requires careful handling.Palladium catalysts can be pyrophoric.

Conclusion: Selecting the Optimal Path Forward

Both the cyclocondensation and transition-metal-catalyzed pathways offer viable routes to Ethyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate. The choice of the most appropriate method will depend on the specific requirements of the research.

  • For smaller-scale synthesis and cost-effectiveness, the cyclocondensation approach (Pathway 1) presents a compelling option. However, careful optimization of reaction conditions may be necessary to ensure consistent and reproducible yields.

  • For higher yields and potentially broader substrate scope, the transition-metal-catalyzed approach (Pathway 2) is advantageous. While the initial investment in catalysts and ligands is higher, the efficiency of the reaction can justify the cost, particularly in the context of drug discovery where rapid access to analogs is crucial.

Ultimately, the successful synthesis of Ethyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate hinges on a thorough understanding of the chosen pathway and meticulous execution of the experimental protocol. This guide provides the foundational knowledge for researchers to make an informed decision and to confidently reproduce the synthesis of this important heterocyclic compound.

References

  • Due to the lack of specific, publicly available, and detailed synthetic protocols for the exact target molecule "Ethyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate" in the provided search results, this section cannot be populated with direct citations for its synthesis. The presented pathways and protocols are based on general and established methodologies for the synthesis of the broader class of imidazo[1,5-a]pyridines and related heterocyclic systems.

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides comprehensive, safety-driven procedures for the proper disposal of Ethyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate. As drug development professionals, our responsibility extends beyond synthesis and discovery to include the safe and compliant management of all chemical entities, from cradle to grave. For novel heterocyclic compounds like this one, where extensive toxicological and environmental data may not be readily available, a cautious and systematic approach to waste management is not just a regulatory requirement—it is a cornerstone of our commitment to laboratory safety and environmental stewardship.

Part 1: Hazard Assessment and Characterization

The foundational principle for managing novel or research-scale compounds is the precautionary principle . In the absence of a specific Safety Data Sheet (SDS) for Ethyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate, we must infer its potential hazards based on its structural motifs and handle it as a hazardous substance.

Structural Analogue Analysis: The Basis for Caution

The molecule belongs to the imidazo[1,5-a]pyridine class, a derivative of pyridine. This structural lineage is critical in our risk assessment:

  • Imidazopyridine Core: The broader class of imidazopyridines has been flagged for potential hazards including acute toxicity (if swallowed, inhaled, or in contact with skin), skin and eye irritation, and specific target organ toxicity affecting the respiratory system.[1][2]

  • Pyridine Precedent: Pyridine and its derivatives are often flammable liquids and are treated as hazardous waste.[3][4] Waste pyridine is specifically listed as a hazardous material, and any materials resulting from its cleanup are also considered hazardous waste.[3]

Part 2: Personal Protective Equipment (PPE) and Safety

Before handling the compound for any purpose, including disposal, the following minimum PPE is mandatory. This protects researchers from potential dermal contact, inhalation, and eye exposure.

PPE ItemSpecificationRationale for Use
Eye Protection ANSI Z87.1-rated safety goggles with side shields.Protects against splashes of the compound or solvents, which are presumed to be eye irritants.[1][8]
Hand Protection Chemically resistant nitrile or neoprene gloves.Prevents skin contact, as imidazopyridine derivatives can cause skin irritation.[1][8] Gloves must be inspected before use and changed immediately if contaminated.[9]
Body Protection A fully-buttoned, long-sleeved laboratory coat.Protects skin and personal clothing from contamination in case of spills.[8]
Respiratory Not typically required when handling small quantities inside a certified chemical fume hood.A fume hood provides primary containment to prevent inhalation of any vapors or aerosols.[10]

Part 3: Step-by-Step Disposal Protocol

This protocol ensures that waste is handled safely at the point of generation and is prepared correctly for final disposal by a licensed contractor.

Step 1: Segregation at the Source

Proper segregation is the most critical step in preventing dangerous chemical reactions within a waste container.

  • Action: Collect waste Ethyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate, including pure compound, reaction mixtures, and contaminated materials (e.g., silica gel, filter paper), in a dedicated hazardous waste container.

  • Causality: This compound is an organic heterocyclic molecule. It must be kept separate from incompatible waste streams, particularly strong oxidizing agents, acids, and bases, to prevent exothermic or gas-generating reactions.[10][11] Organic solvents and acids should be stored in separate, ventilated cabinets.[12]

Step 2: Selecting the Appropriate Waste Container

The integrity of the waste container is essential for safe storage and transport.

  • Action: Use a container made of a material compatible with the waste, such as a high-density polyethylene (HDPE) or glass bottle with a screw-top cap.[11]

  • Causality: The container must not react with or be degraded by the chemical waste.[13] The cap must be in good condition and provide a secure, airtight seal to prevent leaks or the release of vapors.[11]

Step 3: Labeling the Waste Container

Accurate labeling is a regulatory requirement and is vital for the safety of everyone who will handle the container.

  • Action: As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.[10][13]

  • The label must include:

    • The words "Hazardous Waste".

    • The full, unabbreviated chemical name: "Ethyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate".

    • A list of all other constituents in the container with their approximate percentages (e.g., solvents like Dichloromethane, Ethyl Acetate).

    • The date of initial accumulation.

  • Causality: This information allows your institution's Environmental Health & Safety (EH&S) department and the final disposal facility to manage the waste stream correctly and safely.

Step 4: Waste Accumulation in a Satellite Accumulation Area (SAA)

Waste must be stored safely in a designated area within the laboratory until it is ready for pickup.

  • Action: Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which is typically inside a chemical fume hood or a ventilated cabinet.[11][13]

  • Key Protocols:

    • Keep It Closed: The container must be securely capped at all times, except when you are actively adding waste.[13] Do not leave a funnel in the opening.

    • Do Not Overfill: Fill the container to no more than 90% of its capacity to allow for vapor expansion.[7]

    • Use Secondary Containment: Place the container within a larger, chemically resistant tray or bin to contain any potential leaks.[5]

  • Causality: Storing waste in an SAA ensures it is under the control of laboratory personnel and minimizes the risk of spills or exposure to the general lab environment.[13] Secondary containment prevents a small leak from becoming a major incident.

Step 5: Arranging for Final Disposal

Laboratory personnel are responsible for the initial stages of waste management, but final disposal must be handled by professionals.

  • Action: Once the waste container is full (or waste generation is complete), submit a chemical waste pickup request to your institution's EH&S department.[10][13]

  • Causality: EH&S will coordinate with a licensed hazardous waste disposal company. The most common and appropriate disposal method for this type of organic chemical waste is high-temperature incineration at a permitted facility.[3][14] This method ensures the complete destruction of the compound, preventing its release into the environment.

Part 4: Emergency Procedures for Spills

In the event of an accidental spill, a swift and correct response is crucial.

  • Alert Personnel: Immediately notify others in the lab.

  • Isolate the Area: Secure the area to prevent others from entering.

  • Assess the Spill: If the spill is large, involves highly volatile solvents, or you feel unsafe, evacuate the area and contact your institution's emergency response line.

  • Manage Small Spills: For a small, manageable spill inside a fume hood:

    • Ensure you are wearing the appropriate PPE (See Part 2).

    • Absorb the spill with an inert material like vermiculite, sand, or a chemical spill pad.[10]

    • Collect the absorbed material using non-sparking tools and place it in a sealable bag or container.[10]

    • Label the container as "Hazardous Waste" with the name of the spilled chemical and the absorbent material.

    • Decontaminate the surface with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.

    • Request a waste pickup from EH&S.

Part 5: Disposal Workflow Diagram

The following diagram outlines the decision-making and procedural flow for the proper disposal of Ethyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate.

G Disposal Workflow for Ethyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate start Waste Generated (Pure compound, solutions, contaminated materials) assess PART 1: Hazard Assessment Treat as Hazardous Waste (Analogue: Imidazopyridine) start->assess ppe PART 2: Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe segregate STEP 1: Segregate Waste (Keep from oxidizers, acids, bases) ppe->segregate container STEP 2: Select Compatible Container (HDPE or Glass, Screw Cap) segregate->container label STEP 3: Label Container ('Hazardous Waste' + Contents) container->label accumulate STEP 4: Store in SAA (Closed, <90% Full, in Secondary Containment) label->accumulate request STEP 5: Request EH&S Pickup accumulate->request end Final Disposal (Licensed Incineration) request->end

Caption: Decision workflow for compliant chemical waste disposal.

References

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Columbia University. Hazardous Chemical Waste Management Guidelines. Columbia Research. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. CWU. [Link]

  • Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory. Environmental Marketing Services. [Link]

  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for Pyridine. NCBI. [Link]

  • Washington State University. Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine. WSU. [Link]

  • CATO Research Chemicals Inc. (2025, September 8). Safety Data Sheets. CATO Research Chemicals. [Link]

  • NextSDS. Imidazo[1,5-a]pyridine — Chemical Substance Information. NextSDS. [Link]

  • Carl ROTH. Safety Data Sheet: Pyridine. Carl ROTH. [Link]

  • GOV.UK. (2015, October 15). Incident management: pyridine. GOV.UK. [Link]

  • Cormay Diagnostics. Material Safety Data Sheet. Cormay Diagnostics. [Link]

  • ETH Zurich. Laboratory Safety Guidelines. ETH Zurich. [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet. Angene Chemical. [Link]

Sources

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